molecular formula C13H15IN2O B1413597 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole CAS No. 2206821-30-7

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole

Cat. No. B1413597
M. Wt: 342.18 g/mol
InChI Key: DXGQEYFRUDAGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole is an organoiodine compound that has been studied as a potential pharmaceutical agent. It is a heterocyclic compound with a pyrazole ring and an isopropoxybenzyl substituent on the nitrogen atom. It is a colorless solid with a melting point of 171-173 °C. The compound has been studied for its potential use as a drug for the treatment of various diseases.

Scientific Research Applications

Pyrazole as a Scaffold in Research

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole is part of a family of iodinated pyrazole derivatives. These compounds, including 4-iodo-3-trifluoromethylpyrazole and ethyl 5-iodo-4-carboxy-3-trifluoromethylpyrazoles, are notable for their role as building blocks in CropScience and oncology research. Their synthesis provides access to new chemical entities featuring a pyrazole nucleus, instrumental in the development of innovative treatments and agricultural solutions (Guillou et al., 2011).

Synthesis and Characterization

The synthesis of pyrazole derivatives, including 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole, involves processes like regioselective metalation and sequential functionalization. These synthesis methods enable the creation of diverse pyrazole-based compounds with potential applications in various fields, including materials science and drug development (Paulson et al., 2002).

Bioactivities and Therapeutic Potential

Iodinated pyrazole derivatives exhibit significant bioactivities, such as antiviral and antitumor properties. Some compounds in this category have shown moderate anti-TMV activities and excellent antitumor activity against specific cell lines, suggesting their potential in developing new therapeutic agents (Hong Yan, 2013).

properties

IUPAC Name

4-iodo-1-[(3-propan-2-yloxyphenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O/c1-10(2)17-13-5-3-4-11(6-13)8-16-9-12(14)7-15-16/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGQEYFRUDAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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